molecular formula C16H15NO3 B4765438 3-{[(3-methylphenyl)acetyl]amino}benzoic acid

3-{[(3-methylphenyl)acetyl]amino}benzoic acid

Cat. No. B4765438
M. Wt: 269.29 g/mol
InChI Key: UDPHQZXDPDNEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{[(3-methylphenyl)acetyl]amino}benzoic acid, also known as Mefenamic acid, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to relieve pain and inflammation. It is a member of the anthranilic acid derivatives and is structurally related to other NSAIDs such as ibuprofen and naproxen. Mefenamic acid is used to treat a variety of conditions, including menstrual cramps, arthritis, and other types of pain.

Mechanism of Action

3-{[(3-methylphenyl)acetyl]amino}benzoic acid acid works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is involved in the production of prostaglandins. By inhibiting COX, mefenamic acid reduces the production of prostaglandins, which in turn reduces inflammation and pain.
Biochemical and Physiological Effects:
3-{[(3-methylphenyl)acetyl]amino}benzoic acid acid has been shown to have a number of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of fever, and the reduction of inflammation and pain. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

3-{[(3-methylphenyl)acetyl]amino}benzoic acid acid is a widely used NSAID that has been extensively studied for its anti-inflammatory and analgesic properties. It is relatively inexpensive and is readily available. However, it is important to note that mefenamic acid can have side effects, including gastrointestinal bleeding and renal toxicity. Additionally, mefenamic acid should not be used in patients with a history of aspirin-induced asthma.

Future Directions

There are a number of potential future directions for research on mefenamic acid. One area of interest is the potential use of mefenamic acid in the treatment of cancer. Additional studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects of long-term use. Another area of interest is the potential use of mefenamic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis. Finally, additional studies are needed to determine the long-term safety and efficacy of mefenamic acid in a variety of patient populations.

Scientific Research Applications

3-{[(3-methylphenyl)acetyl]amino}benzoic acid acid has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the production of prostaglandins, which are responsible for inflammation and pain. 3-{[(3-methylphenyl)acetyl]amino}benzoic acid acid has also been studied for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro.

properties

IUPAC Name

3-[[2-(3-methylphenyl)acetyl]amino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15NO3/c1-11-4-2-5-12(8-11)9-15(18)17-14-7-3-6-13(10-14)16(19)20/h2-8,10H,9H2,1H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPHQZXDPDNEQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(3-Methylphenyl)acetyl]amino}benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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